molecular formula C20H27NO4S B11611539 ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-(2-methylpropyl)thiophene-3-carboxylate

ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-(2-methylpropyl)thiophene-3-carboxylate

Cat. No.: B11611539
M. Wt: 377.5 g/mol
InChI Key: DDTSGEAYBAKTKP-UFFVCSGVSA-N
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Description

Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-(2-methylpropyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

The synthesis of ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-(2-methylpropyl)thiophene-3-carboxylate can be achieved through a multi-step process involving the Gewald reaction. The Gewald reaction is a well-known method for synthesizing thiophene derivatives and involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions typically include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-(2-methylpropyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles such as amines, alcohols, or halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-(2-methylpropyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes. For example, its anticancer activity may be attributed to its ability to inhibit the activity of enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-(2-methylpropyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C20H27NO4S

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 2-[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylideneamino]-4-(2-methylpropyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H27NO4S/c1-6-25-19(24)17-13(7-12(2)3)11-26-18(17)21-10-14-15(22)8-20(4,5)9-16(14)23/h10-12,14H,6-9H2,1-5H3/b21-10+

InChI Key

DDTSGEAYBAKTKP-UFFVCSGVSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)/N=C/C2C(=O)CC(CC2=O)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)N=CC2C(=O)CC(CC2=O)(C)C

Origin of Product

United States

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